1H-Pyrazole-4-carboxamide, 1-(4-bromophenyl)-5-chloro-N-methyl-
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound 1-(4-bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide follows systematic IUPAC naming conventions for pyrazole derivatives. The parent heterocycle is a 1H-pyrazole ring, with substituents prioritized according to positional numbering rules. The bromophenyl group occupies the 1-position, the chlorine atom resides at the 5-position, and the N-methylcarboxamide functional group is located at the 4-position. This nomenclature reflects the lowest possible numbering sequence for substituents while maintaining the pyrazole nitrogen’s positional integrity.
The CAS Registry Number for this compound is not explicitly provided in the available literature or PubChem records. However, its PubChem Compound Identifier (CID) is 163679 , which serves as a unique accession point for chemical property data. Structural analogs, such as 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (CID 4081877), highlight the specificity of the carboxamide functional group in distinguishing this compound from related derivatives.
Molecular Formula and Weight Determination
The molecular formula C₁₁H₉BrClN₃O encapsulates the compound’s elemental composition. This formula accounts for:
- 11 carbon atoms (including the aromatic pyrazole and phenyl rings),
- 9 hydrogen atoms ,
- 1 bromine atom (from the 4-bromophenyl substituent),
- 1 chlorine atom ,
- 3 nitrogen atoms (pyrazole ring and carboxamide group),
- 1 oxygen atom (carboxamide carbonyl).
The molecular weight, calculated using atomic masses from the IUPAC Commission on Isotopic Abundances and Atomic Weights, is 313.87 g/mol . This value aligns with mass spectrometry data from PubChem, which reports a protonated molecular ion ([M+H]⁺) at m/z 313.96904 . The following table summarizes key molecular descriptors:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉BrClN₃O | |
| Exact Mass | 313.87 g/mol | |
| Monoisotopic Mass | 312.96 g/mol | |
| XLogP3 | Not reported | — |
Three-Dimensional Conformational Analysis
The compound’s 3D conformation has been computationally modeled using the MMFF94s force field as part of the PubChem3D project. This approach generates low-energy conformers that approximate biologically relevant shapes. Key features include:
- Rotatable Bonds : The single bond between the pyrazole nitrogen (N1) and the 4-bromophenyl group permits free rotation, contributing to conformational diversity.
- Amide Resonance : The carboxamide group at C4 adopts a planar geometry due to resonance stabilization between the carbonyl oxygen and the N-methyl nitrogen.
Collision cross-section (CCS) predictions for common adducts, derived from ion mobility spectrometry, provide insights into the molecule’s gas-phase shape:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 313.96904 | 158.1 |
| [M+Na]⁺ | 335.95098 | 171.6 |
| [M-H]⁻ | 311.95448 | 165.5 |
These CCS values suggest a compact conformation in the protonated state, with slight expansion upon sodium adduction due to cation-π interactions with the aromatic rings.
Tautomeric Possibilities and Resonance Structures
The substitution pattern at the pyrazole ring minimizes tautomeric equilibria. Unlike unsubstituted pyrazoles, where proton transfer between N1 and N2 occurs, the 1-(4-bromophenyl) group locks the nitrogen protonation state, preventing traditional annular tautomerism. However, resonance delocalization significantly influences electronic distribution:
- Pyrazole Ring Resonance : The aromatic sextet is maintained through conjugation between N1 and N2, with partial double-bond character at C3–N2 and C5–N1.
- Carboxamide Resonance : The N-methylcarboxamide group exhibits resonance between the carbonyl oxygen and the amide nitrogen, as depicted below:
$$
\text{O} \leftrightarrow \text{C(=O)–N(CH₃)}
$$
This resonance stabilizes the planar amide geometry and reduces rotational freedom around the C4–C(=O) bond. The electron-withdrawing bromine and chlorine substituents further polarize the π-system, enhancing the carboxamide’s electrophilic character at the carbonyl carbon.
Properties
CAS No. |
98533-68-7 |
|---|---|
Molecular Formula |
C11H9BrClN3O |
Molecular Weight |
314.56 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-chloro-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C11H9BrClN3O/c1-14-11(17)9-6-15-16(10(9)13)8-4-2-7(12)3-5-8/h2-6H,1H3,(H,14,17) |
InChI Key |
HBAWWVGPWOKGRS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
A common approach starts with 3-aminocrotononitrile reacting with hydrazine hydrate under reflux conditions (60–90°C for 8–24 hours) to form 3-amino-5-methylpyrazole, a key intermediate in pyrazole synthesis.
Bromination and Chlorination
Selective bromination at the 5-position of the pyrazole ring is achieved by reacting 3-amino-5-methylpyrazole with brominating agents, yielding 3-methyl-5-bromopyrazole. This intermediate is then oxidized using potassium permanganate in acidic medium (0.1–0.2 M HCl) at 40–70°C to form 5-bromo-1H-3-pyrazolecarboxylic acid with yields ranging from 76% to 85%.
Chlorination at the 5-position or on the phenyl ring is typically introduced via reaction with chlorinated pyridine derivatives or chlorinating agents under reflux conditions.
N-Methylation
N-methylation of the pyrazole nitrogen is performed using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate or sodium hydride. This step is typically carried out in polar aprotic solvents (e.g., DMF) at room temperature or slightly elevated temperatures.
Conversion to Carboxamide
The carboxylic acid group at the 4-position of the pyrazole ring is converted to the carboxamide by reaction with ammonia or ammonium salts under dehydrating conditions or by using coupling reagents such as carbodiimides (e.g., EDCI) in the presence of amines.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization | 3-aminocrotononitrile + hydrazine hydrate, reflux 60–90°C, 8–24 h | 3-amino-5-methylpyrazole | High | Core pyrazole formation |
| 2 | Bromination | Brominating agent (e.g., Br2) | 3-methyl-5-bromopyrazole | Moderate | Selective bromination at 5-position |
| 3 | Oxidation | KMnO4 in 0.1–0.2 M HCl, 40–70°C | 5-bromo-1H-3-pyrazolecarboxylic acid | 76–85 | Conversion to carboxylic acid |
| 4 | Condensation (N-substitution) | 2,3-dichloropyridine or 4-bromophenyl derivative, K2CO3, ethanol, reflux 8–24 h | N-(4-bromophenyl)-substituted pyrazole | 70–80 | Introduction of 4-bromophenyl group |
| 5 | N-Methylation | Methyl iodide or dimethyl sulfate, base, DMF | N-methylated pyrazole derivative | High | Methylation of pyrazole nitrogen |
| 6 | Amidation | Ammonia or ammonium salts, coupling reagents | 1H-Pyrazole-4-carboxamide, 1-(4-bromophenyl)-5-chloro-N-methyl- | Moderate | Formation of carboxamide group |
Research Findings and Optimization Notes
The use of butyllithium and lithium diisopropylamide (LDA) for lithiation steps requires low temperatures (-78°C), which are operationally demanding. Alternative milder conditions using potassium carbonate and reflux in ethanol have been successfully employed to improve practicality.
Potassium permanganate oxidation is effective for converting bromopyrazole intermediates to carboxylic acids, with reaction temperature and acid concentration influencing yield and purity.
The condensation step for N-substitution benefits from the use of solid potassium carbonate as a base and ethanol as solvent, providing good yields and ease of purification.
N-methylation is generally straightforward but requires careful control to avoid over-alkylation or side reactions.
Purification is typically achieved by recrystallization or column chromatography, with solvents such as ethanol, ethyl acetate, and dichloromethane commonly used.
Chemical Reactions Analysis
1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
1H-Pyrazole-4-carboxamide serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology
The compound has shown promise in biological studies, particularly as an antimicrobial and anticancer agent . Its structural features contribute to its effectiveness against various pathogens. For instance, research indicates that derivatives of pyrazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Medicine
Ongoing research is focused on exploring its potential therapeutic applications. Notable areas include:
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes makes it a candidate for drug development targeting metabolic pathways.
- Receptor Modulation : Its interaction with various receptors suggests potential uses in treating diseases linked to receptor dysfunctions .
Antimicrobial Activity
A study conducted on pyrazole derivatives demonstrated that compounds similar to 1H-Pyrazole-4-carboxamide exhibited robust antibacterial properties. The active antibacterial compound showed higher efficacy compared to other two-component compounds tested against blue-colored bacteria and red-colored bacteria .
Cancer Research
In cancer studies, derivatives of pyrazole have been investigated for their ability to induce apoptosis in cancer cells. The presence of halogen substituents like bromine enhances the binding affinity to target proteins involved in cell proliferation pathways, making them potential candidates for anticancer drugs .
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bromine and chlorine substituents play a crucial role in its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding pockets .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Lipophilicity: The 4-bromophenyl and chlorine substituents in the target compound increase lipophilicity compared to derivatives with smaller halogens (e.g., fluorine) or non-aromatic N-substituents (e.g., cyclohexyl in ).
- Solubility : N-Methylation (target compound) reduces polarity compared to N-cyclohexyl derivatives, which may enhance membrane permeability but limit aqueous solubility .
- Biological Activity : Hybrid structures like benzoxazole-triazole compounds exhibit antifungal activity, suggesting that the pyrazole core’s bioactivity is highly substituent-dependent .
Spectroscopic and Crystallographic Comparisons
- IR Spectroscopy : The C-Br stretch in bromophenyl-substituted pyrazoles (e.g., 533 cm⁻¹ in ) is consistent across derivatives, confirming the stability of the bromine substituent.
- NMR Data : The 1H-NMR spectrum of the benzoxazole-triazole hybrid (δ 9.51 ppm for triazole proton) contrasts with pyrazole-carboxamides, where N-methyl protons typically resonate at δ 2.5–3.0 ppm .
- Crystallography : Pyrazoline derivatives with 4-bromophenyl groups (e.g., ) exhibit planar aromatic rings and intermolecular halogen bonding, enhancing thermal stability.
Biological Activity
1H-Pyrazole-4-carboxamide, 1-(4-bromophenyl)-5-chloro-N-methyl- is a synthetic organic compound belonging to the pyrazole family. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This article explores the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure
The chemical structure of 1H-Pyrazole-4-carboxamide, 1-(4-bromophenyl)-5-chloro-N-methyl- can be represented as follows:
- Molecular Formula : C11H10BrClN2O
- Molecular Weight : 287.57 g/mol
- SMILES : O=C(NC(C=C1)=CC=C1Br)C(C(C)=N2)=C(Cl)N2C
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. The compound in focus has shown promising results in inhibiting various cancer cell lines:
- Mechanism of Action : The anticancer effects are attributed to the inhibition of critical targets such as topoisomerase II, EGFR, and VEGFR. These targets are essential for cancer cell proliferation and survival .
- Cell Lines Tested : Significant antiproliferative activity has been reported against lung cancer (A549), breast cancer (MDA-MB-231), and colorectal cancer (HT-29) cell lines .
Anti-inflammatory Activity
The pyrazole core is well-known for its anti-inflammatory properties. Research indicates that derivatives can significantly reduce levels of inflammatory cytokines such as TNF-α and IL-6:
- In Vitro Studies : Compounds similar to 1H-Pyrazole-4-carboxamide exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
- Tested Strains : E. coli, S. aureus, and Pseudomonas aeruginosa have been used to assess the antimicrobial efficacy. Results indicated that modifications in the amide linkage enhance activity against these pathogens .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 1H-pyrazole-4-carboxamide derivatives, and how can the target compound be optimized?
- Methodology : The compound can be synthesized via cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride at elevated temperatures (120°C). Key intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through sequential cyclization, formylation, oxidation, and acylation steps . Optimization involves solvent polarity adjustments (e.g., DMSO for enhanced emission spectra) and purification via silica gel chromatography .
Q. How is the structural characterization of this compound performed to confirm regiochemistry and substituent orientation?
- Methodology : X-ray diffraction (XRD) is critical for resolving crystal structures, particularly dihedral angles between the pyrazole core and substituents (e.g., 3.29° with bromophenyl and 74.91° with chlorophenyl rings). Complementary techniques include IR spectroscopy for functional group analysis and NMR for regiochemical confirmation .
Q. What in vitro assays are suitable for evaluating the antimicrobial or anticancer potential of this compound?
- Methodology : Antimicrobial activity is assessed using broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Anticancer screening involves MTT assays on cell lines (e.g., HeLa, MCF-7), though some studies report inactivity, emphasizing the need for structural modification .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodology : Introduce electron-withdrawing groups (e.g., -Br, -Cl) to the aryl rings to improve binding to targets like carbonic anhydrase or histone deacetylase. Replace the N-methyl group with bulkier substituents (e.g., cyclopentyl) to modulate solubility and bioavailability. Computational docking (e.g., AutoDock Vina) predicts interactions with enzyme active sites .
Q. What computational tools are recommended for predicting physicochemical properties and metabolic stability?
- Methodology : Use QSAR models (e.g., Schrödinger’s QikProp) to predict logP (lipophilicity), solubility, and metabolic stability. Density functional theory (DFT) calculations (e.g., Gaussian 09) optimize geometry and electronic properties, correlating with experimental spectral data .
Q. How can conflicting bioactivity data between studies be resolved?
- Methodology : Re-evaluate assay conditions (e.g., cell line specificity, solvent effects). For example, polar solvents like DMSO may alter compound aggregation states, affecting bioavailability. Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Q. What strategies improve synthetic yield and scalability while minimizing hazardous byproducts?
- Methodology : Replace PCC (pyridinium chlorochromate) with greener oxidants (e.g., TEMPO/NaClO) in aldehyde synthesis. Optimize reaction time/temperature via Design of Experiments (DoE) to reduce side products. Continuous flow chemistry enhances scalability and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
